molecular formula C16H25N3O2 B15063254 tert-Butyl 2-(tert-butyl)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate CAS No. 1395493-24-9

tert-Butyl 2-(tert-butyl)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate

Cat. No.: B15063254
CAS No.: 1395493-24-9
M. Wt: 291.39 g/mol
InChI Key: VYXJCFADTXJAOY-UHFFFAOYSA-N
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Description

tert-Butyl 2-(tert-butyl)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate is a pyridopyrimidine derivative characterized by a bicyclic heterocyclic core fused from pyridine and pyrimidine rings. The compound features a 5,6-dihydro-saturated pyridine ring and two tert-butyl groups: one at position 2 of the pyrimidine ring and a tert-butyloxycarbonyl (Boc) protecting group at position 6. This structure is part of the privileged scaffold family, known for versatile biomedical applications, including kinase inhibition and anticancer activity .

Properties

CAS No.

1395493-24-9

Molecular Formula

C16H25N3O2

Molecular Weight

291.39 g/mol

IUPAC Name

tert-butyl 2-tert-butyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxylate

InChI

InChI=1S/C16H25N3O2/c1-15(2,3)13-17-9-11-7-8-19(10-12(11)18-13)14(20)21-16(4,5)6/h9H,7-8,10H2,1-6H3

InChI Key

VYXJCFADTXJAOY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC=C2CCN(CC2=N1)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

The synthesis of tert-Butyl 2-(tert-butyl)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product. Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale and efficiency.

Chemical Reactions Analysis

tert-Butyl 2-(tert-butyl)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

    Coupling Reactions: It can also undergo coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Scientific Research Applications

tert-Butyl 2-(tert-butyl)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 2-(tert-butyl)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications
Target compound 2-tert-butyl, 7-Boc C₁₇H₂₇N₃O₂ 313.42 High stability; potential kinase inhibitor due to bulky tert-butyl groups
tert-Butyl 2-(methylthio)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate 2-methylthio C₁₃H₁₉N₃O₂S 281.37 Methylthio group enables nucleophilic substitution; used in intermediates for drug candidates
tert-Butyl 4-hydroxy-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate 4-hydroxy C₁₂H₁₇N₃O₃ 251.29 Hydroxy group allows further functionalization; studied in anticancer agents
tert-Butyl 2-(trifluoromethyl)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate 2-CF₃ C₁₃H₁₆F₃N₃O₂ 303.28 Trifluoromethyl enhances electron-withdrawing effects; improves metabolic stability
tert-Butyl 4-chloro-2-(trifluoromethyl)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate 4-Cl, 2-CF₃ C₁₃H₁₅ClF₃N₃O₂ 337.73 Chloro and CF₃ groups increase reactivity for cross-coupling; explored in kinase inhibitors

Substituent Effects on Properties

  • The target compound’s tert-butyl groups may enhance binding to hydrophobic kinase pockets .
  • Electron-Withdrawing Groups (e.g., CF₃, Cl) : Improve metabolic stability and electronic modulation. The trifluoromethyl analog (303.28 Da) shows enhanced resistance to oxidative degradation compared to the target compound .
  • Functional Handles (e.g., hydroxy, methylthio) : Enable further derivatization. For example, the hydroxy analog (251.29 Da) is a precursor for esterification or phosphorylation .

Biological Activity

tert-Butyl 2-(tert-butyl)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of heterocyclic compounds known for various pharmacological properties. The following sections will explore its biological activities, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C₁₂H₁₅N₃O₂
  • Molecular Weight : 235.27 g/mol
  • CAS Number : 916420-27-4

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Enzyme Inhibition : This compound has been shown to inhibit various enzymes that are crucial in metabolic pathways. For instance, it exhibits inhibitory effects on kinases involved in inflammatory responses.
  • Receptor Modulation : It may also act as a modulator for specific receptors associated with cellular signaling pathways, influencing processes such as cell proliferation and apoptosis.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity IC₅₀ (µM) Target Reference
Kinase Inhibition0.004p38 MAPK
TNFα Production Inhibition0.067Human IKK-2
IL-17 Release Inhibition0.1Cytokine Release Assay

Case Studies

Several studies have explored the effects of this compound in different biological contexts:

  • Anti-inflammatory Effects :
    A study investigating the anti-inflammatory properties demonstrated that this compound significantly reduced TNFα levels in LPS-stimulated macrophages. The compound was administered at varying doses, showing a dose-dependent reduction in cytokine production.
  • Cancer Research :
    In vitro studies have indicated that this compound can inhibit the proliferation of certain cancer cell lines by inducing apoptosis through the activation of caspases and modulation of cell cycle regulators.
  • Neuroprotective Activity :
    Preliminary research suggests potential neuroprotective effects against oxidative stress in neuronal cells. The compound was found to enhance cell viability under oxidative stress conditions by reducing reactive oxygen species (ROS) levels.

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